5,8-Dichloro-1,2,3,4-tetrahydroquinoline CAS number search
5,8-Dichloro-1,2,3,4-tetrahydroquinoline CAS number search
An In-depth Technical Guide to Dichlorinated Tetrahydroquinolines and Their Isoquinoline Analogs for Researchers and Drug Development Professionals
Abstract
The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Dichlorination of these bicyclic systems offers a powerful strategy to modulate their physicochemical and pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of dichlorinated tetrahydroquinolines and their isoquinoline analogs, with a focus on their synthesis, chemical properties, and applications in drug discovery. While direct data for 5,8-dichloro-1,2,3,4-tetrahydroquinoline is sparse, this guide will extensively cover its closely related and well-documented isomers, such as 5,7-dichloro and 7,8-dichloro analogs, providing researchers with a foundational understanding of this important class of compounds.
Introduction: The Significance of the Dichlorinated Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a vast array of biologically active molecules.[1][2][3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to interact with specific biological targets. The introduction of chlorine atoms into the aromatic ring of the tetrahydroquinoline nucleus can significantly impact its electronic and lipophilic character. This, in turn, influences a molecule's ability to cross cell membranes, bind to protein targets, and resist metabolic degradation.
Substituted tetrahydroquinolines are central to the development of drugs for a wide range of therapeutic areas, including:
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Anticancer agents [1]
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Antiviral compounds [4]
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Cardiovascular drugs [1]
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Central nervous system agents [4]
The strategic placement of two chlorine atoms on the benzene ring of the tetrahydroquinoline or tetrahydroisoquinoline core creates a diverse chemical space for medicinal chemists to explore.
Navigating the Isomeric Landscape: CAS Numbers and Nomenclature
A precise understanding of nomenclature is critical when working with substituted heterocyclic systems. While the user's query specified "5,8-dichloro-1,2,3,4-tetrahydroquinoline," it is important to note that the isomeric "isoquinoline" derivatives are more commonly documented in chemical literature and databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | 89315-57-1 | C₉H₉Cl₂N | 202.08 |
| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | 89315-56-0 | C₉H₉Cl₂N | 202.08 |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Not explicitly found, but synthesis is documented.[5][6] | C₉H₉Cl₂N | 202.08 |
| 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | Not explicitly found, but PubChem CID exists.[7] | C₉H₈Cl₃N | 236.5 |
Data compiled from multiple sources.[8][9][10]
It is crucial for researchers to verify the specific isomer they are working with, as the position of the chlorine atoms dramatically influences the molecule's chemical reactivity and biological activity.
Synthetic Strategies for Dichlorinated Tetrahydroquinolines and Analogs
The synthesis of dichlorinated tetrahydroquinolines and their isoquinoline counterparts can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Reduction of Dichlorinated Quinolines and Isoquinolines
A common and straightforward approach involves the catalytic hydrogenation of the corresponding dichlorinated quinoline or isoquinoline precursor.
Caption: Multi-step synthesis of a functionalized 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivative. [11] This pathway highlights the versatility of building the tetrahydroisoquinoline core from acyclic precursors, allowing for the introduction of various functional groups.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of dichlorinated tetrahydroquinolines are important for their handling, formulation, and biological activity.
| Property | Value (for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline) | Source |
| Molecular Weight | 202.08 g/mol | [9][10] |
| XLogP3 | 2.6 | [9] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| pKa (Predicted) | 2.96790 | [10] |
| Density (Predicted) | 1.293±0.06 g/cm³ | [10] |
Spectroscopic Data:
Characterization of these compounds relies heavily on spectroscopic techniques. While specific spectra for 5,8-dichloro-1,2,3,4-tetrahydroquinoline are not readily available, data for related isoquinoline derivatives provide a reference. [12][13]
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the tetrahydropyridine ring (typically in the range of 2.5-4.5 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (around 110-150 ppm) and the aliphatic carbons (around 25-60 ppm).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. [14]
Safety and Handling
Dichlorinated tetrahydroquinolines, like many halogenated aromatic compounds, should be handled with care in a laboratory setting. Safety data sheets (SDS) for related compounds provide general guidance. [15][16][17] General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [15][17]Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [17]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Medicinal Chemistry
The dichlorinated tetrahydroquinoline and tetrahydroisoquinoline scaffolds are of significant interest in drug discovery due to their presence in molecules with diverse biological activities. The chlorine substituents can enhance binding to target proteins and improve pharmacokinetic properties.
Therapeutic Areas of Interest:
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Antimycobacterial Agents: Derivatives of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline have been investigated for their activity against Mycobacterium tuberculosis. [11]* NMDA Receptor Antagonists: Certain substituted 5,7-dichloro-tetrahydroquinolines have shown antagonist activity at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurodegenerative disorders. [1]* Anticancer and Antiviral Potential: The broader class of tetrahydroquinolines and tetrahydroisoquinolines are key components of various anticancer and antiviral drugs. [3][4][18][19]The dichlorinated analogs represent a promising area for further exploration in these fields.
Conclusion
References
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American Elements. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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PubChem. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. [Link]
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ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic.... [Link]
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PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]
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Wikipedia. Tetrahydroquinoline. [Link]
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ResearchGate. Drugs incorporating tetrahydroquinolines. [Link]
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MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
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NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
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European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
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Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]
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Indiana University. Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. [Link]
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